1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2,4-dichlorophenoxymethyl substituent. The compound’s key structural elements include:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Carboxylic acid group: Positioned at the 3rd carbon of the pyrazole ring, enhancing hydrogen-bonding capacity and acidity.
- 2,4-Dichlorophenoxymethyl substituent: A lipophilic, electron-withdrawing group that may influence bioactivity and stability.
Properties
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFWTUYSFLKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenoxy Methyl Group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorophenoxy acetic acid or its derivatives in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of bases, acids, or catalysts to facilitate the reaction.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylates or other oxidized forms, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Applications in Agriculture
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of fungicides. It is particularly effective against a range of fungal pathogens due to its mechanism of action which involves the inhibition of succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain.
Table 1: Fungicides Derived from this compound
| Fungicide Name | Year Registered | Target Fungal Species | Usage Volume (US) |
|---|---|---|---|
| Fluxapyroxad | 2010 | Various cereal diseases | 400,000 lbs |
| Benzovindiflupyr | 2012 | Major crop pests | 200,000 lbs |
| Inpyrfluxam | 2019 | Broad spectrum fungal control | Not specified |
These fungicides have shown effectiveness against key agricultural pests such as Alternaria species while lacking efficacy against oomycetes like Phytophthora infestans.
Pharmaceutical Applications
Beyond agricultural uses, pyrazole derivatives, including this compound, have been investigated for various pharmacological activities. Research has indicated potential applications in:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against bacteria and fungi.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various biological models.
Case Study: Antimicrobial Activity Evaluation
A study published in the Egyptian Journal of Chemistry demonstrated that certain pyrazole derivatives exhibited promising antimicrobial activity against a range of pathogens. The evaluation involved both qualitative and quantitative assays to determine the Minimum Inhibitory Concentration (MIC) values.
Mechanism of Action
The mechanism by which 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Dichlorophenyl-Substituted Pyrazole Carboxylic Acids
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Structure : Shares the 2,4-dichlorophenyl group but includes a 4-chlorophenyl and methyl group on the pyrazole ring.
- Synthesis : Prepared via hydrazine derivatives and ester hydrolysis, yielding 80% after crystallization .
- Crystal Packing : Stabilized by intramolecular O–H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.835–3.859 Å) between pyrazole and dichlorophenyl rings .
1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
Chlorophenyl/Methoxyphenyl Derivatives
1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
- Structure: Mono-chlorinated phenoxy group (3-chloro) instead of 2,4-dichloro.
- Molecular Weight : 252.65 (lower due to fewer chlorine atoms) .
- Electronic Effects : The absence of a second chlorine atom reduces electron-withdrawing effects, possibly decreasing acidity and bioactivity compared to the target compound.
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
Functionalized Pyrazole Carboxylic Acids
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid
- Structure : Contains a 4-chlorophenyl group, a hydroxyethyl chain, and a ketone moiety.
- Key Difference: The hydroxyethyl group introduces hydrophilicity, contrasting with the lipophilic phenoxymethyl group in the target compound .
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
Structural and Property Comparison Table
Biological Activity
1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (commonly referred to as DCPM-PCA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DCPM-PCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N4O3
- Molar Mass : 301.13 g/mol
- CAS Number : 956396-73-9
DCPM-PCA exhibits its biological effects primarily through the modulation of specific enzymatic pathways and receptor interactions. The compound is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. This inhibition leads to reduced synthesis of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Anti-inflammatory Effects
DCPM-PCA has demonstrated significant anti-inflammatory properties in various in vitro and in vivo studies. For instance, it has been shown to reduce edema in animal models of inflammation by inhibiting COX-2 activity. A study indicated that DCPM-PCA reduced paw swelling in rats induced by carrageenan, highlighting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
Research has also explored the anticancer properties of DCPM-PCA. In vitro assays revealed that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. A notable study reported an IC50 value of 15 µM against the HT-29 colorectal cancer cell line .
Study 1: Anti-inflammatory Effects
In a controlled study involving rats, DCPM-PCA was administered at varying doses (10 mg/kg and 20 mg/kg) to assess its anti-inflammatory effects. Results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, confirming its efficacy as an anti-inflammatory agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of DCPM-PCA involved treating human breast cancer MCF-7 cells with the compound. The findings indicated a significant reduction in cell viability (approximately 70% at 20 µM concentration) compared to control groups. Additionally, flow cytometry analysis revealed an increase in apoptotic cells, suggesting that DCPM-PCA may induce apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Prodrug design : Methyl or ethyl esters (e.g., methyl 1-methyl-3-phenylpyrazole-4-carboxylate) increase lipophilicity for membrane penetration .
- Co-crystallization : Use of co-formers (e.g., nicotinamide) disrupts tight crystal packing observed in monoclinic systems .
- pH adjustment : Buffered solutions (pH 7.4) prevent carboxylic acid deprotonation-induced precipitation .
How can researchers address reproducibility challenges in pyrazole derivative syntheses under varying laboratory conditions?
Basic Research Focus
Common issues include inconsistent yields or byproduct formation. Solutions involve:
- Reagent purity : Ensure anhydrous K₂CO₃ to avoid hydrolysis .
- Moisture control : Use Schlenk lines for moisture-sensitive intermediates .
- Scale-up protocols : Gradual addition of reagents in dropwise fashion minimizes exothermic side reactions .
What analytical techniques are essential for characterizing pyrazole-carboxylic acid derivatives, and how are data interpreted?
Q. Basic Research Focus
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., chlorinated impurities) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability up to decomposition temperatures (~250°C) .
- ²H NMR : Resolves tautomeric equilibria in deuterated solvents .
How do electronic effects of substituents influence the reactivity of pyrazole-carboxylic acid derivatives?
Advanced Research Focus
Electron-withdrawing groups (e.g., −CF₃, −Cl) at the 3- or 5-positions:
- Reduce pKa : Enhance acidity of the carboxylic acid group (e.g., pKa ~2.5 for trifluoromethyl derivatives) .
- Modulate electrophilicity : Direct regioselectivity in cross-coupling reactions .
Computational studies (NBO analysis) quantify charge distribution to predict reaction sites .
What are the best practices for handling air- or moisture-sensitive intermediates in pyrazole synthesis?
Q. Basic Research Focus
- Inert atmosphere : Use gloveboxes or nitrogen-purged reactors for intermediates like Grignard reagents .
- Drying agents : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis .
- Low-temperature quenching : Gradual addition to ice-water minimizes degradation .
How can researchers leverage crystallographic data to predict solid-state properties of pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
